(Chloromethyl)trichlorosilane

Description

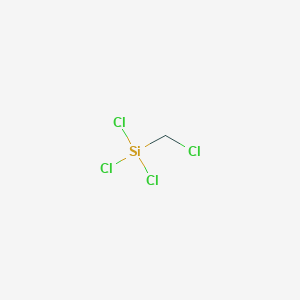

Structure

3D Structure

Properties

IUPAC Name |

trichloro(chloromethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl4Si/c2-1-6(3,4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTPGBJPTDQJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([Si](Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl4Si | |

| Record name | TRICHLORO(CHLOROMETHYL)SILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061779 | |

| Record name | Trichloro(chloromethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trichloro(chloromethyl)silane is a liquid. (EPA, 1998), Liquid; [CAMEO] Clear colorless liquid; [MSDSonline] | |

| Record name | TRICHLORO(CHLOROMETHYL)SILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloro(chloromethyl)silane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7527 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

Flash point: 157 °F (69 °C) | |

| Record name | TRICHLORO(CHLOROMETHYL)SILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.476 | |

| Record name | TRICHLORO(CHLOROMETHYL)SILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1558-25-4 | |

| Record name | TRICHLORO(CHLOROMETHYL)SILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloro(chloromethyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1558-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloro(chloromethyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Chloromethyl)trichlorosilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloromethyltrichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/chloromethyltrichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, trichloro(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloro(chloromethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(chloromethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROMETHYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03TZM169KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRICHLORO(CHLOROMETHYL)SILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to (Chloromethyl)trichlorosilane: Chemical Properties, Hazards, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

(Chloromethyl)trichlorosilane (CAS No. 1558-25-4) is a highly reactive organosilicon compound with significant applications in chemical synthesis, materials science, and as an intermediate for various organosilicon compounds. Its bifunctional nature, containing both a reactive chloromethyl group and a trichlorosilyl group, makes it a versatile building block. However, its high reactivity also necessitates stringent safety protocols for handling and storage. This technical guide provides a comprehensive overview of its chemical properties, associated hazards, and detailed experimental protocols for its synthesis and safe handling.

Chemical and Physical Properties

This compound is a colorless liquid with a sharp, pungent odor. It is highly sensitive to moisture and reacts vigorously with water. The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | CH₂Cl₄Si | |

| Molecular Weight | 183.91 g/mol | |

| Appearance | Colorless clear liquid | |

| Odor | Sharp, biting | |

| Boiling Point | 117-118 °C at 1013 hPa | [1] |

| Density | 1.47 g/cm³ | [1] |

| Flash Point | 69 °C (156 °F) | [2] |

| Ignition Temperature | 380 °C (716 °F) | [2] |

| Solubility | Insoluble in water (reacts) | |

| Vapor Pressure | 18 mmHg at 20 °C | [3] |

Hazards and Safety Information

This compound is classified as a highly corrosive and toxic substance.[4][5] Its primary hazards stem from its reactivity with water, which produces corrosive hydrogen chloride gas, and its inherent toxicity upon inhalation, ingestion, or skin contact.

Health Hazards

Exposure to this compound can cause severe health effects.[6][7]

-

Inhalation: Fatal if inhaled.[5] Causes severe irritation to the nose, throat, and respiratory tract, potentially leading to coughing, shortness of breath, and pulmonary edema (fluid in the lungs), which is a medical emergency.[4][7]

-

Skin Contact: Causes severe skin burns and damage.[5]

-

Eye Contact: Causes serious eye damage, with the potential for irreversible injury.[4]

-

Ingestion: Swallowing will lead to a strong corrosive effect on the mouth and throat and the danger of perforation of the esophagus and stomach.[2]

Fire and Explosion Hazards

This compound is a combustible liquid and poses a fire and explosion hazard.[4]

-

It may be ignited by heat, sparks, or flames.

-

Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Containers may explode in a fire.[4]

-

Crucially, do NOT use water to extinguish fires , as it reacts violently with the substance, producing flammable and toxic gases.[4] Suitable extinguishing media include dry chemical, CO₂, or foam.[4]

Reactivity Profile

The high reactivity of this compound is a major safety concern.

-

Reaction with Water: Reacts vigorously with water, moist air, or steam to produce heat and toxic, corrosive fumes of hydrogen chloride.[6] This reaction can also produce flammable hydrogen gas.[6]

-

Incompatible Materials: It is incompatible with strong oxidizing agents, strong acids, and strong bases.

A diagram illustrating the hydrolysis of this compound is provided below.

Figure 1. Hydrolysis Reaction Pathway

A summary of the logical relationships between the properties and hazards of this compound is depicted in the following diagram.

References

- 1. Chlorination of trichlorosilane/chlorodimethylsilane using metal chlorides: experimental and mechanistic investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104558003A - Method for preparing chloromethyl trichlorosilane by using liquid-phase chlorination reaction - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

- 4. gelest.com [gelest.com]

- 5. canbipharm.com [canbipharm.com]

- 6. Method for preparing chloromethyl trichlorosilane - Eureka | Patsnap [eureka.patsnap.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of (Chloromethyl)trichlorosilane

(Chloromethyl)trichlorosilane , with the chemical formula ClCH₂SiCl₃, is a halogenated organosilicon compound of significant interest in synthetic chemistry.[1] This colorless to pale yellow liquid, characterized by a sharp, pungent odor, serves as a crucial intermediate in the production of functionalized silicones, coupling agents, and various materials for the electronics, construction, and personal care industries.[1][2] Its high reactivity, stemming from the presence of both a chloromethyl group and silicon-chlorine bonds, makes it a versatile reagent for introducing the chloromethylsilyl moiety into organic molecules.[1][2] However, this reactivity also necessitates careful handling, as it reacts vigorously with water and moisture to release toxic and corrosive hydrogen chloride gas.[1][3]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1558-25-4[4] |

| Molecular Formula | CH₂Cl₄Si[1] |

| Molecular Weight | 183.91 g/mol [5] |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 117-118 °C at 1013 hPa[4] |

| Density | 1.47 g/cm³[4] |

| Flash Point | 69 °C[4] |

| Solubility | Reacts with water and alcohols; Soluble in chloroform, benzene, THF[5] |

Synthesis of this compound

The primary industrial route for synthesizing this compound is through the chlorination of methyltrichlorosilane (CH₃SiCl₃). Several methods have been explored to optimize this conversion, including liquid-phase chlorination, gas-phase photochlorination, and gas-phase thermal chlorination.[6]

Comparative Synthesis Methodologies

The choice of synthetic method depends on factors such as desired yield, selectivity, and industrial scalability. A comparison of different approaches is summarized below.

| Synthesis Method | Raw Material | Catalyst/Initiator | Temperature | Yield | Selectivity | Key Features |

| Liquid-Phase Chlorination | Methyltrichlorosilane | Benzoyl peroxide and Ferric chloride[7] | Low temperature[7] | 80%[7] | 95% for Chloromethyltrichlorosilane[7] | Can be performed under low or no illumination, simpler equipment.[7] |

| Gas-Phase Thermal Chlorination | Methyltrichlorosilane | None (thermal) | 300-400 °C[7] | 63-82%[7] | - | High temperature, potential explosion risk, more difficult for industrialization.[7] |

| Gas-Phase Photochlorination | Methyltrichlorosilane | Visible light[6] | 50-80 °C[6] | High conversion (>90%)[8] | - | Reaction time can be long, and control of reactants can be difficult.[6] |

| Methylation of Tetrachlorosilane | Tetrachlorosilane | Diazomethane | - | - | - | An alternative route, though less common industrially. |

Experimental Protocol: Liquid-Phase Chlorination

This protocol details the synthesis of this compound via liquid-phase chlorination of methyltrichlorosilane, a method noted for its high selectivity and favorable reaction conditions.[7]

Materials:

-

Methyltrichlorosilane (CH₃SiCl₃)

-

Chlorine gas (Cl₂)

-

Benzoyl peroxide

-

Ferric chloride (FeCl₃)

-

Reaction vessel (e.g., a two-necked flask) equipped with a gas inlet, condenser, and magnetic stirrer

-

Distillation apparatus

Procedure:

-

Charge the reaction vessel with methyltrichlorosilane.

-

Add the catalyst, which is a mixture of benzoyl peroxide and ferric chloride (e.g., in a 1:2 weight ratio).[7]

-

Begin stirring the mixture.

-

Uniformly introduce chlorine gas into the raw material. The molar ratio of methyltrichlorosilane to chlorine should be controlled (e.g., 1:0.6-0.9) to achieve a conversion rate of 70-80% and high selectivity for the desired product.[7]

-

The reaction can be performed at low temperatures and does not require illumination.[7]

-

After the reaction is complete, the crude product is transferred to a distillation apparatus.

-

Distill the crude product. Fractions collected below 117 °C can be recycled for subsequent chlorination reactions.[7]

-

The final product, this compound, is collected at a boiling range of 117-119 °C.[7]

-

Fractions boiling above 119 °C consist mainly of polychlorinated byproducts.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The chlorination of methyltrichlorosilane to form this compound proceeds via a free-radical chain mechanism, particularly under thermal or photochemical conditions, or when initiated by radical initiators like benzoyl peroxide.[7]

1. Initiation: The reaction is initiated by the formation of chlorine radicals. In the case of using benzoyl peroxide, it first decomposes upon heating to form phenyl radicals, which can then react to generate chlorine radicals.

2. Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of methyltrichlorosilane to form hydrogen chloride and a trichlorosilylmethyl radical. This radical then reacts with a molecule of chlorine to yield the desired product, this compound, and a new chlorine radical, which continues the chain reaction.

3. Termination: The chain reaction is terminated by the combination of any two radicals.

Free-Radical Chlorination Mechanism

Caption: Free-radical mechanism for the chlorination of methyltrichlorosilane.

Reactions of this compound

This compound is a highly reactive compound due to the presence of multiple reactive sites.

Hydrolysis

It reacts vigorously with water, moist air, or steam.[3] This hydrolysis reaction cleaves the Si-Cl bonds to form silanols (Si-OH), which are unstable and readily condense to form polysiloxane networks, and corrosive hydrogen chloride gas.[3][9]

Caption: Hydrolysis of this compound.

Nucleophilic Substitution

The chloromethyl group is susceptible to nucleophilic substitution reactions (Sₙ2 mechanism).[10] This allows for the introduction of a wide range of functional groups, making it a valuable precursor for various organosilicon compounds. The rate of these reactions can be influenced by steric hindrance around the silicon atom.[10]

Other Reactions

-

Reduction: Reduction with alkali metals can lead to the formation of highly crosslinked poly(methylsilyne) materials.[9]

-

Alcoholysis: It reacts with alcohols to form alkoxysilanes. For instance, with methanol, it would form (chloromethyl)trimethoxysilane.[9]

Safety Considerations

This compound is a hazardous substance that must be handled with extreme caution.[11]

-

It reacts violently with water to produce heat and toxic, corrosive fumes of hydrogen chloride.[1][3]

-

Inhalation can cause severe respiratory tract irritation, and contact with skin and eyes can result in severe burns and long-term damage.[3][11]

-

Appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection, is mandatory when handling this compound. It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as water, strong acids, strong bases, and oxidizing agents.[1]

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. TRICHLORO(CHLOROMETHYL)SILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Trichloro(chloromethyl)silane for synthesis 1558-25-4 [sigmaaldrich.com]

- 5. Trichloro(chloromethyl)silane - Wikipedia [en.wikipedia.org]

- 6. Method for preparing chloromethyl trichlorosilane - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN104558003A - Method for preparing chloromethyl trichlorosilane by using liquid-phase chlorination reaction - Google Patents [patents.google.com]

- 8. CN1317488A - Process and equipment for preparing chloromethyl chlorosilane by gas-phase chlorination - Google Patents [patents.google.com]

- 9. Methyltrichlorosilane - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Trichloro(chloromethyl)silane | CH2Cl4Si | CID 15258 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of (Chloromethyl)trichlorosilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (Chloromethyl)trichlorosilane (CAS No. 1558-25-4), a versatile organosilicon compound used in a variety of synthetic applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for obtaining these spectra. The information is intended to aid researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of public experimental data for certain spectroscopic techniques, some values are estimated based on data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Notes |

| ¹H | CDCl₃ | ~3.3 - 3.5 | Singlet | N/A | The chemical shift is for the -CH₂- group. The exact value can be influenced by solvent and concentration. A spectrum is available on SpectraBase[1]. |

| ¹³C | CDCl₃ | ~30 - 40 (estimated) | Singlet | N/A | The estimated chemical shift is for the -CH₂- carbon. For comparison, the chloromethyl carbon in chloro(chloromethyl)dimethylsilane appears in this region[2]. |

| ²⁹Si | CDCl₃ | ~ -5 to -15 (estimated) | Singlet | N/A | The estimated chemical shift is based on the analysis of various chlorosilanes. The chemical shift is sensitive to the number of chlorine atoms and other substituents on the silicon atom[3][4][5][6]. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2970 - 2880 | C-H Stretch | Medium |

| 1395 | Si-CH₂Cl | - |

| 1180 | Si-CH₂Cl | - |

| ~830 - 780 | C-Cl Stretch | Strong |

| ~620 - 550 | Si-Cl Stretch (asymmetric) | Strong |

| ~490 - 460 | Si-Cl Stretch (symmetric) | Strong |

Note: The assignments for Si-CH₂Cl are based on general correlations for organosilicon compounds[7]. The Si-Cl stretching frequencies are characteristic for trichlorosilyl groups.

Mass Spectrometry (Electron Ionization)

| m/z Ratio | Proposed Fragment Ion | Notes |

| 182/184/186/188 | [CH₂ClSiCl₃]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern for four chlorine atoms. |

| 147/149/151 | [SiCl₃]⁺ | Loss of the chloromethyl radical (•CH₂Cl). This is often a prominent peak. |

| 133/135/137 | [CH₂SiCl₂]⁺ | Loss of a chlorine radical from the molecular ion. |

| 113/115/117 | [SiCl₂]⁺• | Loss of a chlorine and a chloromethyl radical. |

| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation. |

Note: The presence of multiple chlorine atoms results in complex isotopic patterns for the molecular ion and chlorine-containing fragments[8].

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. Given the moisture-sensitive and corrosive nature of this compound, appropriate handling precautions, such as working in a fume hood and using dry glassware and solvents, are essential.

NMR Spectroscopy (¹H, ¹³C, ²⁹Si)

2.1.1 Sample Preparation (Moisture-Sensitive Compound)

-

Solvent Preparation: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃), from a fresh, sealed ampoule or a bottle that has been stored over molecular sieves (3 Å) to ensure it is anhydrous[9].

-

Sample Handling: Perform all sample manipulations in a dry atmosphere, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon)[10].

-

Procedure: a. Using a dry syringe, transfer approximately 0.5-0.7 mL of the deuterated solvent into a clean, dry 5 mm NMR tube. b. Add 1-2 drops of this compound to the solvent in the NMR tube. c. Cap the NMR tube securely. If not using a J. Young tube, wrap the cap with Parafilm to prevent atmospheric moisture ingress. d. Gently invert the tube several times to ensure the sample is thoroughly mixed.

2.1.2 Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 or more, due to the low natural abundance of ¹³C.

-

-

²⁹Si NMR:

-

Pulse Sequence: Inverse-gated proton decoupling to suppress the negative Nuclear Overhauser Effect (NOE).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 10-30 seconds, due to the long relaxation times of ²⁹Si nuclei.

-

Number of Scans: A significant number of scans are typically required due to the low sensitivity of the ²⁹Si nucleus.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

2.2.1 Sample Preparation (Liquid Film/ATR)

-

Attenuated Total Reflectance (ATR): a. Ensure the ATR crystal (e.g., diamond or ZnSe) is clean and dry. b. Acquire a background spectrum of the clean, empty ATR crystal. c. Place a single drop of this compound directly onto the ATR crystal. d. Acquire the sample spectrum.

-

Liquid Film (Transmission): a. Use salt plates (e.g., NaCl or KBr) that are transparent in the mid-IR region and have been stored in a desiccator. b. In a fume hood, place one drop of the liquid sample onto the center of one salt plate. c. Carefully place the second salt plate on top, spreading the liquid into a thin film. d. Mount the plates in the spectrometer's sample holder and acquire the spectrum. e. Clean the plates thoroughly with a dry, non-hydroxylic solvent (e.g., hexane or dichloromethane) immediately after use.

2.2.2 Instrument Parameters

-

Spectrometer: A standard FTIR spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

2.3.1 Sample Preparation

-

Solvent: Use a high-purity, volatile, and non-reactive solvent such as hexane or dichloromethane.

-

Procedure: a. Prepare a dilute solution of this compound in the chosen solvent (e.g., 1 µL in 1 mL). b. Transfer the solution to a 2 mL autosampler vial and cap it securely.

2.3.2 Instrument Parameters

-

Gas Chromatograph:

-

Injector: Split/splitless injector at 250 °C.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Oven Program: Initial temperature of 50 °C (hold for 2 minutes), then ramp at 10 °C/min to 250 °C (hold for 5 minutes).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 250.

-

Transfer Line Temperature: 280 °C.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organosilane compound like this compound.

Caption: Spectroscopic Analysis Workflow.

This comprehensive workflow ensures accurate and reliable characterization of this compound, from sample handling to final data interpretation and reporting.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Chloro(chloromethyl)dimethylsilane(1719-57-9) 13C NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. gelest.com [gelest.com]

- 8. Trichloro(chloromethyl)silane | CH2Cl4Si | CID 15258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 10. researchgate.net [researchgate.net]

(Chloromethyl)trichlorosilane CAS number 1558-25-4 information

An In-Depth Technical Guide to (Chloromethyl)trichlorosilane (CAS: 1558-25-4)

Introduction

This compound, identified by the CAS number 1558-25-4, is a bifunctional organosilicon compound with the chemical formula ClCH₂SiCl₃.[1][2] It is a colorless to pale yellow liquid with a pungent odor, recognized for its high reactivity.[1] This reactivity stems from the presence of two distinct functional groups: a chloromethyl group attached to the silicon atom and three chlorine atoms bonded to the silicon atom. This unique structure makes it a valuable and versatile intermediate in organic and organosilicon chemistry.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and professionals in drug development and materials science. It covers its physicochemical properties, reactivity, primary applications, detailed experimental protocols, and essential safety information.

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is critical for its handling, storage, and application in experimental settings.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 1558-25-4 | [1][3] |

| Molecular Formula | CH₂Cl₄Si | [1][2] |

| Molecular Weight | 183.92 g/mol | [1][4][5] |

| Appearance | Clear, colorless to pale yellow liquid | [1][6] |

| Boiling Point | 117-118 °C (at 1013 hPa) | [7][8] |

| Density | 1.47 g/cm³ | [7][8] |

| Flash Point | 69 °C (156.2 °F) | [3][7][8] |

| Refractive Index | 1.463 | |

| Solubility | Reacts violently with water and alcohols. Soluble in solvents like chloroform, benzene, and THF. | [2][9] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While raw spectra are available from various databases, the expected characteristics are summarized here.

| Spectroscopy | Expected Characteristics | Source(s) |

| ¹H NMR | A single peak (singlet) corresponding to the two protons of the chloromethyl (-CH₂) group. | [10][11] |

| ¹³C NMR | A single peak corresponding to the carbon atom of the chloromethyl (-CH₂) group. | [11] |

| IR Spectroscopy | Characteristic absorption bands for Si-Cl and C-Cl bond stretching. | [10][11] |

| Mass Spectrometry | A molecular ion peak and distinct fragmentation pattern corresponding to the loss of chlorine and chloromethyl groups. | [5][10][11] |

Synthesis and Reactivity

This compound's utility is defined by its dual reactivity. The silicon-chlorine bonds are highly susceptible to nucleophilic attack, particularly by water (hydrolysis), leading to the formation of silanols and the release of hydrochloric acid.[1][12] The carbon-chlorine bond in the chloromethyl group allows for a different set of nucleophilic substitution reactions, typical of alkyl halides.

This dual functionality allows it to act as a bridge between inorganic surfaces (through the silane group) and organic functional molecules or polymers (through the chloromethyl group).

Caption: Key reactivity pathways of this compound.

Key Applications

The compound is a cornerstone reagent in several advanced applications.

-

Precursor in Materials Science : It is widely used to synthesize highly branched polycarbosilanes, which are precursors to silicon carbide (SiC) ceramics.[13][14] Its role as a coupling agent helps in forming durable bonds between organic and inorganic materials to create high-performance composites.[1]

-

Surface Modification : this compound is employed to functionalize surfaces containing hydroxyl groups, such as silica, glass, and certain polymers.[15][16] This modification can alter surface properties like hydrophobicity, adhesion, and biocompatibility, or introduce reactive sites for further chemical transformations.[15][17]

-

Pharmaceutical and Organic Synthesis : In drug development, it serves as an important intermediate for synthesizing a range of active molecules, including anticancer, antibiotic, and antiviral drugs.[18] The chloromethyl group provides a reactive handle for constructing complex molecular skeletons or introducing specific functionalities through nucleophilic substitution.[18] It has also been used in the preparation of complex organometallic structures like ferrocenophane.[13][9]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in surface modification.

Protocol 1: Synthesis via Liquid-Phase Chlorination of Methyl Trichlorosilane

This protocol is based on a patented method involving the direct chlorination of methyl trichlorosilane.[19]

Objective : To synthesize this compound with high selectivity.

Materials :

-

Methyl trichlorosilane (CH₃SiCl₃)

-

Chlorine gas (Cl₂)

-

Catalyst: A mixture of benzoyl peroxide and ferric chloride[19]

-

Anhydrous reaction vessel (glass-lined or similar inert material)

-

Gas inlet tube

-

Distillation apparatus

Procedure :

-

Reactor Setup : Charge the reaction vessel with methyl trichlorosilane and the catalyst mixture (e.g., a 2:1 weight ratio of ferric chloride to benzoyl peroxide).[19] The reactor should be equipped with a stirrer, a thermometer, a reflux condenser, and a gas inlet tube that extends below the liquid surface.

-

Initiation : Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen).

-

Chlorination : Introduce a controlled flow of dry chlorine gas into the refluxing mixture. The reaction is exothermic and the chlorine flow rate must be managed to maintain a steady reaction temperature.

-

Monitoring : Monitor the reaction progress using Gas Chromatography (GC) to track the conversion of methyl trichlorosilane. The goal is to achieve a conversion rate of 70-80% to maximize the selectivity for the desired monochlorinated product.[19]

-

Termination : Once the desired conversion is reached, stop the chlorine flow and cool the reactor.

-

Purification : Transfer the crude product to a distillation apparatus.

-

Distill off any unreacted methyl trichlorosilane (boiling point ~66 °C), which can be recycled.

-

Collect the product fraction at 117-119 °C.[19]

-

The high-boiling residue will contain polychlorinated byproducts.

-

-

Analysis : Confirm the purity of the collected fraction using GC and spectroscopic methods (NMR, IR). A purity greater than 99% can be achieved with careful distillation.[19]

Caption: Workflow for the synthesis of this compound.

Protocol 2: General Protocol for Surface Modification of a Hydroxylated Substrate (e.g., Silica Gel)

This protocol outlines a general method for grafting this compound onto a surface rich in hydroxyl groups.

Objective : To functionalize a silica surface with chloromethylsilyl groups.

Materials :

-

Substrate: Silica gel (or glass slides, silicon wafers)

-

This compound

-

Anhydrous toluene (or other inert, anhydrous solvent)

-

Triethylamine (optional, as an HCl scavenger)

-

Anhydrous methanol and acetone (for washing)

-

Schlenk flask or similar reaction vessel for inert atmosphere operations

-

Oven for drying

Procedure :

-

Substrate Preparation : Activate the silica gel by heating at 120-150 °C under vacuum for several hours to remove physisorbed water. Cool under a dry, inert atmosphere (nitrogen or argon).

-

Reaction Setup : In a Schlenk flask under an inert atmosphere, suspend the dried silica gel in anhydrous toluene.

-

Silanization :

-

Prepare a solution of this compound in anhydrous toluene (e.g., a 1-5% v/v solution).

-

Add the silane solution to the silica suspension. If using, add triethylamine to neutralize the HCl byproduct.

-

Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 2-24 hours. The reaction time depends on the desired surface coverage.

-

-

Washing :

-

After the reaction, allow the silica to settle and decant the supernatant.

-

Wash the functionalized silica multiple times with anhydrous toluene to remove unreacted silane.

-

Perform a final wash with a polar solvent like anhydrous methanol (to react with any remaining Si-Cl groups) followed by acetone to facilitate drying.

-

-

Curing/Drying : Dry the modified silica gel under vacuum at an elevated temperature (e.g., 80-110 °C) for several hours to cure the siloxane bonds and remove residual solvent.

-

Characterization : The resulting surface can be analyzed by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of alkyl chains, and contact angle measurements to assess changes in hydrophobicity.

Caption: General workflow for surface modification using the silane.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. It is corrosive, highly toxic upon inhalation, and reacts violently with water.[3][20][21]

GHS Hazard Information

| Pictograms | |

| Signal Word | Danger |

| Hazard Statements | H227: Combustible liquid.[3] H314: Causes severe skin burns and eye damage.[3][22] H330: Fatal if inhaled.[3][22] EUH014: Reacts violently with water.[7][21] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[22] P271: Use only outdoors or in a well-ventilated area.[22] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][22] P284: Wear respiratory protection.[22] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[21] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[22] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P310: Immediately call a POISON CENTER or doctor/physician.[21] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[22] P405: Store locked up.[22] |

Handling and Storage

-

Engineering Controls : Always handle in a chemical fume hood with adequate ventilation.[20]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., neoprene), tightly sealed safety goggles, a face shield, and protective clothing.[3][23] A NIOSH-approved respirator with an appropriate cartridge for acid gas is required if exposure limits are exceeded.[22][23]

-

Conditions to Avoid : Avoid all contact with water, moisture, and humid air.[20] Keep away from heat, sparks, open flames, and incompatible materials like strong acids, bases, and oxidizing agents.[20][21]

-

Storage : Store in a dry, cool, and well-ventilated "corrosives" area.[20] Keep containers tightly sealed, preferably under an inert atmosphere (e.g., nitrogen).[21]

First-Aid Measures

| Exposure | First-Aid Instructions |

| Inhalation | Immediately remove the victim to fresh air. If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[21][22] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[20][22] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][20] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious, give small quantities of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[20][21] |

Conclusion

This compound is a potent and versatile chemical reagent with significant applications in materials science and synthetic chemistry. Its bifunctional nature allows for a wide range of chemical transformations, from the creation of advanced polymers to the precise functionalization of surfaces and the synthesis of pharmaceutical intermediates. However, its high reactivity and toxicity necessitate rigorous safety precautions and handling procedures. A thorough understanding of its properties and protocols is essential for its safe and effective use in research and development.

References

- 1. CAS 1558-25-4: Trichloro(chloromethyl)silane | CymitQuimica [cymitquimica.com]

- 2. Trichloro(chloromethyl)silane - Wikipedia [en.wikipedia.org]

- 3. canbipharm.com [canbipharm.com]

- 4. Trichloro(chloromethyl)silane | CAS#:1558-25-4 | Chemsrc [chemsrc.com]

- 5. Silane, trichloro(chloromethyl)- [webbook.nist.gov]

- 6. This compound(1558-25-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Trichloro(chloromethyl)silane for synthesis 1558-25-4 [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. fishersci.at [fishersci.at]

- 10. Trichloro(chloromethyl)silane | CH2Cl4Si | CID 15258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound(1558-25-4) IR Spectrum [chemicalbook.com]

- 12. TRICHLORO(CHLOROMETHYL)SILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. This compound, 99% 1558-25-4 India [ottokemi.com]

- 14. Chloromethyl Trichlorosilane | 1558-25-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

- 18. arborpharmchem.com [arborpharmchem.com]

- 19. CN104558003A - Method for preparing chloromethyl trichlorosilane by using liquid-phase chlorination reaction - Google Patents [patents.google.com]

- 20. fishersci.com [fishersci.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. echemi.com [echemi.com]

- 23. gelest.com [gelest.com]

In-Depth Technical Guide to the Hydrotlyic Stability of (Chloromethyl)trichlorosilane in Solution

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Chloromethyl)trichlorosilane (CMTCS) is a highly reactive organosilicon compound characterized by significant hydrolytic instability. Upon exposure to moisture, it undergoes rapid and exothermic hydrolysis to produce (chloromethyl)silanetriol and hydrogen chloride. The liberated HCl can further catalyze the reaction. The silanetriol intermediate is unstable and readily undergoes self-condensation to form siloxane oligomers and polymers. This guide provides a comprehensive overview of the hydrolytic stability of this compound, detailing the reaction mechanism, influencing factors, and appropriate experimental protocols for its characterization. Due to the rapid nature of the reaction, direct quantitative measurement of its hydrolysis rate is challenging and often requires specialized techniques.

Hydrolysis Pathway

The hydrolysis of this compound is a multi-step process. Initially, the three chlorine atoms attached to the silicon are sequentially replaced by hydroxyl groups from water molecules. This is a rapid and highly exothermic reaction. The resulting (chloromethyl)silanetriol is a key intermediate, but it is generally unstable and quickly condenses with other silanetriol molecules to form siloxane bonds (Si-O-Si), releasing water in the process. This condensation continues, leading to the formation of a cross-linked polysiloxane network.

Quantitative Data Summary

| Factor | Effect on Hydrolysis Rate | Rationale |

| Water Concentration | Increases with higher concentration | As a reactant, a higher concentration of water increases the probability of collision with the silane molecule.[1] |

| Temperature | Increases with higher temperature | Provides the necessary activation energy for the reaction to proceed at a faster rate.[2] |

| pH | Catalyzed by both acidic and basic conditions | The hydrolysis of silanes is generally slowest at a neutral pH and is accelerated in the presence of acids or bases.[2] The hydrolysis of CMTCS produces HCl, which autocatalyzes the reaction. |

| Solvent Polarity | Generally faster in more polar solvents | Polar solvents can help to stabilize the transition state of the nucleophilic attack of water on the silicon atom. |

| Steric Hindrance | Slower for bulkier substituents on silicon | Bulky groups around the silicon atom can sterically hinder the approach of water molecules. |

Experimental Protocols

Due to the rapid and exothermic nature of the hydrolysis of this compound, specialized experimental techniques are required for its study. Standard methods may not be suitable for capturing the fast kinetics.

General Experimental Workflow for Studying Rapid Hydrolysis

The following diagram outlines a general workflow for investigating the rapid hydrolysis of a highly reactive silane like this compound.

References

A Technical Deep Dive: Unveiling the Core Differences Between Chlorosilanes and Alkoxysilanes for Researchers and Drug Development Professionals

An In-depth Technical Guide

In the landscape of materials science, surface chemistry, and drug delivery, silanes are indispensable molecular tools. Among the various classes of silanes, chlorosilanes and alkoxysilanes stand out for their wide-ranging applications. However, the choice between these two families of compounds is critical and hinges on a deep understanding of their fundamental chemical differences. This technical guide provides a comprehensive comparison of chlorosilanes and alkoxysilanes, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their specific applications.

At the Core: Chemical Structure and Reactivity

The fundamental difference between chlorosilanes and alkoxysilanes lies in the leaving group attached to the silicon atom. In chlorosilanes, this is a chlorine atom (Si-Cl), while in alkoxysilanes, it is an alkoxy group (Si-OR). This seemingly subtle distinction has profound implications for their reactivity, handling, and the byproducts of their reactions.

Chlorosilanes are characterized by the highly polar and labile silicon-chlorine bond. This bond is susceptible to nucleophilic attack, making chlorosilanes exceptionally reactive.[1] They readily react with protic solvents like water and alcohols, and with surface hydroxyl groups.[1] This high reactivity can be advantageous for applications requiring rapid surface modification.[2]

Alkoxysilanes , in contrast, possess a silicon-oxygen bond within their alkoxy group. While still reactive, the Si-OR bond is generally less labile than the Si-Cl bond. Consequently, the hydrolysis of alkoxysilanes is typically slower and more controllable than that of chlorosilanes.[2] This reaction often requires catalysis (acidic or basic conditions) and sometimes elevated temperatures to proceed efficiently.[2]

The differing nature of the Si-Cl and Si-OR bonds is also reflected in their bond dissociation energies. The Si-Cl bond is strong, but the chlorine atom is an excellent leaving group in nucleophilic substitution reactions.

The Reaction Landscape: Hydrolysis and Byproducts

The most common and critical reaction for both chlorosilanes and alkoxysilanes in many applications is hydrolysis, the reaction with water. This process is the first step in forming silanols (Si-OH), which can then condense to form stable siloxane bonds (Si-O-Si), the backbone of silicone polymers and surface coatings. However, the pathways and byproducts of this reaction are starkly different for the two classes of compounds.

Chlorosilane Hydrolysis: The reaction of chlorosilanes with water is vigorous and highly exothermic. The primary byproduct of this reaction is hydrochloric acid (HCl), a corrosive and toxic substance.[2]

n R(4-n)SiCln + n H₂O → n R(4-n)Si(OH)n + n HCl

The generation of HCl necessitates stringent handling precautions, specialized equipment to handle corrosive fumes, and careful consideration of the compatibility of the substrate and surrounding environment with a strong acid.[3]

Alkoxysilane Hydrolysis: Alkoxysilanes hydrolyze to produce silanols and the corresponding alcohol as a byproduct.[4]

n R(4-n)Si(OR')n + n H₂O ⇌ n R(4-n)Si(OH)n + n R'OH

This reaction is a reversible equilibrium, and the forward reaction is often slower than that of chlorosilanes.[5] The alcohol byproduct is significantly less corrosive and hazardous than HCl, making alkoxysilanes a milder and more environmentally friendly alternative, particularly for sensitive substrates and biological applications.[2]

Below is a diagram illustrating the distinct hydrolysis and condensation pathways of chlorosilanes and alkoxysilanes.

Caption: Reaction pathways for chlorosilane and alkoxysilane hydrolysis and surface modification.

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data for representative chlorosilanes and alkoxysilanes.

Table 1: Physical and Chemical Properties

| Property | Chlorosilanes (e.g., Dimethyldichlorosilane) | Alkoxysilanes (e.g., Tetraethoxysilane - TEOS) |

| Formula | (CH₃)₂SiCl₂ | Si(OC₂H₅)₄ |

| Molar Mass ( g/mol ) | 129.06 | 208.33 |

| Boiling Point (°C) | 70 | 168 |

| Density (g/cm³) | 1.07 | 0.934 |

| Si-Leaving Group Bond Dissociation Energy (kJ/mol) | ~470 (Si-Cl)[6] | ~452 (Si-O)[7] |

| Byproduct of Hydrolysis | Hydrochloric Acid (HCl) | Ethanol (C₂H₅OH) |

Table 2: Reactivity and Safety Data

| Parameter | Chlorosilanes | Alkoxysilanes |

| Reactivity with Water | Very high, rapid, exothermic[2] | Lower, requires catalyst/heat, often an equilibrium[2][4] |

| Hydrolysis Rate | Extremely fast | Slower and more controllable[8][9] |

| Corrosivity | High (due to HCl byproduct)[2] | Low (alcohol byproduct)[2] |

| Toxicity | Corrosive to skin, eyes, and respiratory tract. Acute toxicity is largely attributed to the HCl hydrolysis product.[10] | Generally lower toxicity. Some methoxysilanes can have notable toxicity.[6] |

| Handling Precautions | Requires use in a fume hood, with personal protective equipment (gloves, goggles, lab coat), and measures to exclude moisture.[3] | General laboratory precautions are sufficient, though a fume hood is recommended. |

| Shelf Life/Stability | Sensitive to moisture, requiring storage under inert atmosphere. | Generally more stable and less sensitive to atmospheric moisture during storage. |

Experimental Protocols

Detailed and precise experimental protocols are crucial for the successful and safe use of silanes. Below are representative methodologies for key experiments involving chlorosilanes and alkoxysilanes.

Synthesis of Dimethyldichlorosilane (Müller-Rochow Process)

This industrial process is a cornerstone of silicone production.

Objective: To synthesize dimethyldichlorosilane from elemental silicon and methyl chloride.

Materials:

-

Finely ground silicon powder

-

Copper(I) chloride (catalyst)

-

Methyl chloride gas

-

Fluidized bed reactor

-

Distillation apparatus

Procedure:

-

Place finely ground silicon and the copper(I) chloride catalyst in a fluidized bed reactor.[11]

-

Heat the reactor to approximately 300°C.[11]

-

Pass a stream of methyl chloride gas through the heated, fluidized bed.[11]

-

The reaction produces a mixture of methylchlorosilanes, with dimethyldichlorosilane being the primary product.[11] Other products include methyltrichlorosilane, trimethylchlorosilane, and methyldichlorosilane.[11]

-

The crude product mixture is then collected and separated by fractional distillation to isolate the dimethyldichlorosilane.[12]

Safety Precautions: This reaction must be carried out in a well-ventilated area, typically within a closed industrial system, due to the flammability and toxicity of methyl chloride and the chlorosilane products. All equipment must be dry to prevent premature hydrolysis and the release of HCl.

Sol-Gel Synthesis of Silica Nanoparticles using Tetraethoxysilane (TEOS)

The Stöber method is a widely used protocol for producing monodisperse silica nanoparticles.

Objective: To synthesize silica nanoparticles via the hydrolysis and condensation of TEOS.

Materials:

-

Tetraethoxysilane (TEOS)

-

Ethanol

-

Deionized water

-

Ammonium hydroxide (catalyst)

-

Beaker and magnetic stirrer

Procedure:

-

In a beaker, prepare a solution of ethanol and deionized water with continuous stirring.[13]

-

Slowly add ammonium hydroxide to the solution to act as a catalyst and raise the pH to alkaline conditions (typically pH 10-11).[13]

-

While maintaining vigorous stirring, add TEOS dropwise to the ethanol-water-ammonia mixture.[13]

-

Continue stirring the reaction mixture for several hours to allow for the hydrolysis of TEOS and the subsequent condensation and growth of silica nanoparticles.[13]

-

The resulting silica nanoparticles can be collected by centrifugation and washed with ethanol and water to remove any unreacted reagents.[13]

Characterization: The size and morphology of the synthesized silica nanoparticles can be characterized using techniques such as Scanning Electron Microscopy (SEM) and Dynamic Light Scattering (DLS).[13]

Analysis of Silane Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the kinetics of silane hydrolysis.

Objective: To monitor the hydrolysis of an alkoxysilane in real-time.

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 300 or 400 MHz)

Procedure:

-

Prepare a solution of the alkoxysilane (e.g., methyltrimethoxysilane) in a suitable solvent (e.g., an alcohol).[5]

-

Initiate the hydrolysis reaction by adding a specific amount of water and, if required, a catalyst (e.g., an acid).[5]

-

Immediately acquire a series of ²⁹Si NMR spectra over time.[14]

-

The disappearance of the peak corresponding to the starting alkoxysilane and the appearance of new peaks corresponding to the various hydrolyzed and condensed species can be monitored and quantified.[5][14]

-

By plotting the concentration of the reactant versus time, the reaction kinetics (e.g., the hydrolysis rate constant) can be determined.[9]

Logical Relationships and Experimental Workflows in Graphviz

Visualizing workflows and logical relationships is essential for planning and executing experiments effectively.

General Experimental Workflow for Comparing Surface Coatings

The following diagram outlines a typical workflow for comparing the performance of surface coatings derived from chlorosilanes and alkoxysilanes.

Caption: A typical experimental workflow for comparing surface coatings.

Applications in Research and Drug Development

The distinct properties of chlorosilanes and alkoxysilanes dictate their suitability for different applications in research and drug development.

Chlorosilanes are often employed for:

-

Creating highly hydrophobic surfaces: Their rapid reaction leads to the formation of dense, well-ordered monolayers.[2]

-

Derivatization for gas chromatography (GC) analysis: Their high reactivity allows for the rapid conversion of polar analytes into more volatile silyl ethers, enabling their analysis by GC.

-

Synthesis of silicone polymers: As foundational precursors for a vast array of silicone materials.[12]

Alkoxysilanes are preferred for:

-

Surface modification of sensitive substrates: The absence of corrosive byproducts makes them ideal for modifying delicate materials, including certain polymers and biological samples.[2]

-

Sol-gel synthesis of nanoparticles and matrices for drug delivery: The controllable hydrolysis and condensation allow for the precise engineering of porous silica networks for encapsulating and releasing therapeutic agents.

-

Bio-conjugation and surface functionalization in diagnostics: Their milder reaction conditions are more compatible with biological molecules, enabling the immobilization of proteins, antibodies, and DNA on surfaces for biosensor and diagnostic applications.

Conclusion: Making the Right Choice

The selection between chlorosilanes and alkoxysilanes is a critical decision that significantly impacts the outcome of an experiment or the properties of a final product. Chlorosilanes offer the advantage of high reactivity and rapid reaction times, making them suitable for applications where speed and the formation of dense coatings are paramount, and the corrosive HCl byproduct can be managed. In contrast, alkoxysilanes provide a milder, more controllable, and environmentally benign alternative. The slower reaction kinetics and non-corrosive byproducts make them the preferred choice for sensitive substrates, biological applications, and processes where precise control over the final material structure is essential. By carefully considering the core differences outlined in this guide, researchers and professionals in drug development can strategically select the optimal silane for their specific needs, paving the way for innovation and success.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. globalsilicones.org [globalsilicones.org]

- 4. gelest.com [gelest.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. sites.me.ucsb.edu [sites.me.ucsb.edu]

- 9. benchchem.com [benchchem.com]

- 10. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]

- 12. dakenchem.com [dakenchem.com]

- 13. iosrjournals.org [iosrjournals.org]

- 14. researchgate.net [researchgate.net]

Material compatibility for handling (Chloromethyl)trichlorosilane

An In-depth Technical Guide to Material Compatibility for Handling (Chloromethyl)trichlorosilane

For researchers, scientists, and drug development professionals, the safe handling and storage of reactive chemicals like this compound (CAS No. 1558-25-4) is paramount. This guide provides a comprehensive overview of material compatibility, safe handling procedures, and recommended experimental protocols to ensure laboratory safety and experimental integrity.

Chemical Properties and Hazards Overview

This compound is a combustible and corrosive liquid that is highly sensitive to moisture.[1][2] It is a crucial intermediate in the synthesis of various organosilicon compounds, including polysiloxanes.[3][4] The primary hazard associated with this compound is its violent reaction with water, moist air, or steam, which produces heat and toxic, corrosive fumes of hydrogen chloride and potentially flammable hydrogen gas.[5][6] It is fatal if inhaled and causes severe skin burns and eye damage.[1][7]

Material Compatibility

Due to its high reactivity, particularly with moisture, careful selection of materials for handling and storage is critical. The presence of moisture can lead to the generation of hydrochloric acid (HCl), which is highly corrosive to many materials.

Incompatible Materials

A range of common laboratory materials are incompatible with this compound and should be strictly avoided to prevent violent reactions, degradation of equipment, and the creation of hazardous conditions.

Table 1: Summary of Incompatible Materials

| Material Category | Specific Examples | Reason for Incompatibility | Citation |

| Water and Moisture | Moist air, steam, water | Reacts violently to produce heat, toxic and corrosive hydrogen chloride gas, and potentially flammable hydrogen gas. | [5][6] |

| Strong Acids | Hydrochloric acid, Sulfuric acid, Nitric acid | Vigorous reaction, generating toxic or flammable gases. | [5][6][8] |

| Strong Bases | Vigorous reaction, generating toxic or flammable gases. | [1][6][8] | |

| Strong Oxidizing Agents | Perchlorates, Peroxides, Permanganates, Chlorates, Nitrates, Chlorine, Bromine, Fluorine | Potential for fire or explosion. | [5][8] |

| Cellulose-Based Absorbents | Known to react with chlorosilanes. | [6] | |

| Mineral-Based & Clay-Based Absorbents | Vermiculite, sand, earth | While suitable for absorbing spills, prolonged contact or inappropriate use may be hazardous. Use with caution for spill cleanup only. | [5] |

| Certain Rubbers | Can be corroded, leading to a reduction in elasticity, decreased physical strength, and an increased tendency to crack. | [9] |

Recommended and Potentially Compatible Materials

The selection of appropriate materials is crucial for the safe containment and handling of this compound.

Table 2: Recommended and Potentially Compatible Materials

| Material Category | Specific Examples | Considerations | Citation |

| Elastomers (Seals and Gaskets) | Fluoroelastomers (FKM, Viton®) | Recommended for O-rings and seals due to excellent chemical resistance to trichlorosilanes and high temperatures (up to 400°F or 205°C). | [9] |

| Gloves | Neoprene or nitrile rubber | Recommended for hand protection. | [10] |

| Glass | Borosilicate glass | Generally suitable for laboratory-scale use, provided it is free of moisture. | |

| Metals | Stainless Steel, Hastelloy | Compatibility is highly dependent on the absence of moisture. The generation of HCl will lead to corrosion. Use in moisture-free systems is critical. | [9] |

| Plastics | Polytetrafluoroethylene (PTFE) | Generally good chemical resistance, but testing for specific application conditions is recommended. |

Experimental Protocols

General Protocol for Material Compatibility Testing

This protocol outlines a general procedure for assessing the compatibility of materials with this compound under controlled laboratory conditions.

Objective: To determine the resistance of a given material (e.g., metal alloy, polymer, elastomer) to this compound over a specified period and at a defined temperature.

Materials and Equipment:

-

Material coupons of known dimensions and weight.

-

This compound (high purity).

-

Inert gas (e.g., Nitrogen, Argon).

-

Glovebox or fume hood with a dry atmosphere.

-

Sealed reaction vessels (e.g., glass ampoules, stainless steel autoclaves).

-

Temperature-controlled oven or bath.

-

Analytical balance.

-

Microscope (for visual inspection of surface changes).

-

Personal Protective Equipment (PPE): Neoprene or nitrile rubber gloves, chemical goggles, face shield, suitable protective clothing, and a NIOSH-certified respirator.[10]

Procedure:

-

Preparation:

-

Thoroughly clean and dry the material coupons.

-

Measure and record the initial weight and dimensions of each coupon.

-

Visually inspect and document the initial surface condition of the coupons.

-

-

Exposure:

-

Inside a glovebox or under a flow of inert gas, place each coupon into a separate, dry reaction vessel.

-

Carefully add a sufficient volume of this compound to fully or partially immerse the coupon, as per the test requirements.

-

Seal the reaction vessels.

-

Place the sealed vessels in a temperature-controlled environment for the duration of the test.

-

-

Post-Exposure Analysis:

-

After the specified exposure time, allow the vessels to return to ambient temperature.

-

Under inert atmosphere, carefully remove the coupons from the this compound.

-

Clean the coupons with a suitable inert solvent to remove any residual chemical and allow them to dry completely.

-

Measure and record the final weight of the coupons.

-

Visually inspect the coupons for any signs of corrosion, discoloration, pitting, swelling, or degradation.

-

-

Data Evaluation:

-

Calculate the weight change and corrosion rate (for metals).

-

Document any changes in physical appearance or dimensions (for polymers and elastomers).

-

Compare the results to determine the material's compatibility.

-

Visualizations

Material Selection Workflow

The following diagram illustrates a logical workflow for selecting appropriate materials for handling this compound.

Caption: Workflow for selecting materials for this compound service.

Experimental Workflow for Compatibility Testing

This diagram outlines the key steps in the experimental protocol for material compatibility testing.

Caption: General experimental workflow for material compatibility testing.

Safe Handling and Storage Procedures

Strict adherence to safety protocols is mandatory when working with this compound.

-

Handling:

-

Always handle in a well-ventilated area, such as a fume hood, or in a closed system.[7][11]

-

Use under a dry, inert gas like nitrogen or argon.[1]

-

Employ proper grounding and bonding procedures to prevent static discharge.[10][12] Use non-sparking tools and explosion-proof equipment.[10][12]

-

Wear appropriate PPE, including neoprene or nitrile rubber gloves, chemical goggles, and a face shield.[10]

-

Ensure emergency eyewash fountains and safety showers are immediately accessible.[5][10]

-

-

Storage:

-

Spill Response:

Conclusion

The safe handling of this compound is critically dependent on the rigorous exclusion of moisture and the use of compatible materials. While quantitative corrosion data is sparse in public literature, the information provided in this guide on incompatible materials, recommended elastomers like FKM (Viton®), and safe handling practices provides a strong foundation for laboratory safety. For any new application or material, it is imperative to conduct thorough compatibility testing, following a protocol similar to the one outlined herein, to mitigate risks and ensure the integrity of experimental and manufacturing processes.

References

- 1. canbipharm.com [canbipharm.com]

- 2. parchem.com [parchem.com]

- 3. Chloromethyl Trichlorosilane | 1558-25-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. nbinno.com [nbinno.com]

- 5. nj.gov [nj.gov]

- 6. TRICHLORO(CHLOROMETHYL)SILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. marcorubber.com [marcorubber.com]

- 10. gelest.com [gelest.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Genesis of a Billion-Dollar Industry: A Technical Guide to the Historical Development of Chloromethylsilane Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of chloromethylsilanes, foundational monomers for the vast silicone industry, represents a pivotal achievement in industrial chemistry. From early laboratory curiosities to a multi-billion dollar global enterprise, the journey of chloromethylsilane production is a compelling narrative of scientific inquiry, technological innovation, and industrial scale-up. This in-depth technical guide explores the historical development of chloromethylsilane synthesis, providing a detailed examination of the core methodologies, experimental protocols, and the quantitative data that underpin this critical field of organosilicon chemistry. Understanding the evolution of these synthetic routes offers valuable insights for researchers and professionals engaged in materials science, drug development, and fine chemical synthesis.

Early Developments in Organosilicon Chemistry: The Precursors to Industrial Synthesis

The story of chloromethylsilanes begins with the broader exploration of organosilicon compounds. In 1863, Charles Friedel and James Crafts reported the synthesis of the first organosilane, tetraethylsilane, by reacting silicon tetrachloride with diethylzinc.[1] This seminal work laid the groundwork for future investigations into silicon-carbon bonds. However, it was the extensive research by Frederic Stanley Kipping in the early 20th century that truly established the field of organosilicon chemistry.[1] Kipping's systematic studies, primarily utilizing the Grignard reaction, led to the synthesis of a wide array of organosilicon compounds and laid the foundation for the subsequent development of silicone polymers.[2]

The Industrial Revolution: The Direct Process (Rochow-Müller Synthesis)

The commercial viability of silicones was contingent on the development of a cost-effective and scalable method for producing the key chloromethylsilane monomers. The breakthrough came in the 1940s with the independent and near-simultaneous invention of the "Direct Process" by Eugene G. Rochow in the United States and Richard Müller in Germany.[3][4] This process, also known as the Rochow-Müller synthesis, remains the cornerstone of industrial chloromethylsilane production to this day, with an estimated 90% of silicone monomers being produced via this route.[4][5]

The Direct Process involves the reaction of methyl chloride with elemental silicon in the presence of a copper catalyst at elevated temperatures.[3][6] The primary and most desired product is dimethyldichlorosilane ((CH₃)₂SiCl₂), the principal precursor to polydimethylsiloxane (PDMS), the most common silicone polymer.[3]

Reaction Conditions and Product Distribution

The Direct Process is typically carried out in a fluidized bed reactor under the following conditions:

| Parameter | Value | Reference |

| Temperature | 250 - 350 °C | [6][7] |

| Pressure | 2 - 5 bar | [3] |

| Catalyst | Copper | [3][6] |

| Promoters | Zinc, Tin, Antimony | [6] |

| Silicon Purity | > 97% | [6] |

The reaction yields a mixture of chloromethylsilanes, with the distribution being influenced by the reaction conditions and the presence of promoters. A typical product distribution is as follows:

| Product | Formula | Boiling Point (°C) | Yield (%) | Reference |

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 70 | 70 - 90 | [3] |

| Methyltrichlorosilane | CH₃SiCl₃ | 66 | 5 - 15 | [3] |

| Trimethylchlorosilane | (CH₃)₃SiCl | 57 | 2 - 4 | [3] |

| Methyldichlorosilane | CH₃HSiCl₂ | 41 | 1 - 4 | [3] |

| Dimethylchlorosilane | (CH₃)₂HSiCl | 35 | 0.1 - 0.5 | [3] |

| High-boiling residues | (Disilanes, etc.) | - | Variable | [1][8] |

Experimental Protocol: Laboratory-Scale Direct Process Synthesis

While the industrial Direct Process is a large-scale continuous operation, the following protocol outlines a conceptual laboratory-scale batch synthesis for educational or research purposes.

Materials:

-

Silicon powder (98% purity, <100 mesh)

-

Copper(I) chloride (CuCl)

-

Zinc powder (optional promoter)

-

Methyl chloride (gas)

-

Nitrogen (inert gas)

-

Tube furnace

-

Quartz reaction tube

-

Gas flow controllers

-

Condenser and cold trap system

Procedure:

-